4-Aminophenol-d7

Descripción

The Role of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a fundamental technique used to track the journey of a molecule through a chemical reaction or a biological pathway. wikipedia.org By replacing specific atoms with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can "label" a molecule without significantly altering its chemical properties. symeres.commusechem.com This allows for the differentiation of the labeled molecule from its naturally occurring counterparts. symeres.com

The applications of isotopic labeling are vast and varied. In pharmaceutical research, it provides detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com Deuterium labeling, in particular, can enhance the metabolic stability of a drug, a phenomenon known as the kinetic isotope effect, potentially improving its pharmacokinetic profile. symeres.commusechem.com Furthermore, isotopically labeled compounds are indispensable in quantitative analysis, serving as internal standards in mass spectrometry to ensure accurate and reliable measurements. x-chemrx.com This technique is also crucial for elucidating reaction mechanisms and kinetics, offering a window into the intricate steps of chemical transformations. wikipedia.orgsymeres.com

Significance of 4-Aminophenol-d7 in Advanced Analytical and Mechanistic Studies

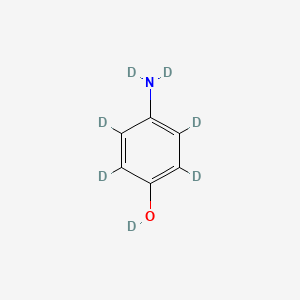

This compound, a deuterated analog of 4-aminophenol (B1666318), has seven deuterium atoms replacing hydrogen atoms on the aromatic ring and the amino and hydroxyl groups. sigmaaldrich.com This extensive labeling makes it an ideal internal standard for mass spectrometry-based quantification of 4-aminophenol. The significant mass difference between the labeled and unlabeled compounds allows for clear separation of their signals in a mass spectrum, leading to highly accurate and precise measurements, even at low concentrations. nih.govresearchgate.net

The use of this compound is particularly relevant in studies involving the analysis of primary aromatic amines in various matrices, such as in environmental monitoring or in biological samples to assess exposure to certain chemicals. nih.gov For instance, it can be used to quantify its non-labeled counterpart, which is a known metabolite and can be an indicator of exposure to certain industrial chemicals or a breakdown product of pharmaceuticals like paracetamol. nih.govsolubilityofthings.com The ability to accurately measure levels of 4-aminophenol is critical for toxicological and metabolic studies.

Furthermore, this compound can be employed in mechanistic studies to probe the reactions involving the 4-aminophenol structure. The kinetic isotope effect introduced by the deuterium atoms can help researchers understand the rate-determining steps of reactions and the involvement of specific C-H or N-H bond cleavages. symeres.com

Chemical and Physical Properties of this compound

The defining characteristic of this compound is the substitution of seven hydrogen atoms with deuterium, resulting in a higher molecular weight compared to its non-deuterated counterpart, 4-aminophenol. This isotopic substitution, while minimally impacting its general chemical reactivity, is the key to its utility in analytical chemistry.

The physical properties of this compound are similar to those of 4-aminophenol. It is a solid at room temperature, appearing as a brown to very dark brown solid. chemicalbook.com Its melting point is reported to be in the range of 188-190 °C. chemicalbook.comchemdad.com The compound is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol (B129727). chemicalbook.com

| Property | Value |

| Molecular Formula | C₆D₇NO |

| Synonyms | 4-(Amino-d2)phen-2,3,5,6-d4-ol |

| Linear Formula | D₂NC₆D₄OD sigmaaldrich.com |

| Molecular Weight | 116.17 g/mol sigmaaldrich.com |

| Melting Point | 188-190 °C chemicalbook.comchemdad.com |

| Appearance | Brown to Very Dark Brown Solid chemicalbook.com |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol chemicalbook.com |

| Isotopic Purity | Typically ≥98 atom % D sigmaaldrich.com |

| CAS Number | 285132-88-9 sigmaaldrich.com |

Synthesis and Manufacturing of this compound

The synthesis of isotopically labeled compounds like this compound requires specialized methods. Generally, two main strategies are employed for incorporating stable isotopes into organic molecules: the use of isotopically enriched starting materials or through hydrogen/deuterium exchange reactions. symeres.com

One common approach for synthesizing deuterated aromatic compounds involves hydrogen-deuterium exchange reactions catalyzed by metals or acids. For instance, a method for deuterium labeling of nitrogen-containing heterocycles utilizes a Raney nickel catalyst. x-chemrx.com While specific synthesis routes for this compound are often proprietary, they would likely involve the reduction of a deuterated nitrophenol precursor or direct exchange labeling of 4-aminophenol under specific conditions. The synthesis of aminophenols, in general, can be achieved by the reduction of the corresponding nitrophenols. metoree.com For example, 3,5-dimethyl-4-aminophenol is synthesized by the reduction of 3,5-dimethyl-4-phenylazophenol using hydrazine (B178648) hydrate (B1144303) and a Raney nickel catalyst. prepchem.com A similar principle could be applied using deuterated starting materials.

The manufacturing of this compound is carried out by specialized chemical companies that produce stable isotope-labeled compounds for research purposes. metoree.com These companies employ rigorous quality control measures to ensure high isotopic purity, a critical factor for its use as an internal standard. synmr.in

Applications in Research

The primary application of this compound lies in its use as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. nih.gov

Use as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound that is added in a known amount to a sample before analysis. It is chemically similar to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. This compound is an ideal internal standard for the quantification of 4-aminophenol because it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. researchgate.net By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved. x-chemrx.com

This application is crucial in various research fields, including:

Biomonitoring: To measure human exposure to aromatic amines from environmental sources or consumer products. nih.gov

Pharmacokinetic Studies: To quantify the formation of 4-aminophenol as a metabolite of drugs like acetaminophen (B1664979). solubilityofthings.com

Metabolomics: To accurately measure the levels of 4-aminophenol in biological systems. researchgate.net

Role in Mechanistic and Metabolic Studies

Beyond its role as an internal standard, this compound can be a valuable tool in mechanistic and metabolic studies. The presence of deuterium atoms can lead to a kinetic isotope effect (KIE), where the rate of a reaction is slower for the deuterated compound compared to its non-deuterated counterpart. symeres.com By studying the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state.

In metabolic studies, this compound can be used to trace the metabolic fate of 4-aminophenol in biological systems. nih.gov By administering the labeled compound, researchers can follow its transformation into various metabolites using mass spectrometry, helping to elucidate metabolic pathways. symeres.comsynmr.in For example, studies have investigated the metabolism of 4-aminophenol in bacteria, identifying key metabolites in its degradation pathway. nih.gov The use of the deuterated analog would allow for unambiguous identification of the metabolites derived from the administered compound.

This compound is a specialized chemical compound whose significance far outweighs its seemingly simple structure. As a deuterated analog of 4-aminophenol, it serves as an indispensable tool in modern analytical chemistry and biomedical research. Its primary role as an internal standard in mass spectrometry enables the highly accurate and precise quantification of 4-aminophenol in a wide range of samples. This capability is crucial for assessing human exposure to environmental pollutants, understanding the metabolism of pharmaceuticals, and advancing our knowledge in the field of metabolomics. Furthermore, its potential use in mechanistic studies, leveraging the kinetic isotope effect, offers a deeper understanding of chemical and biological processes at the molecular level. The synthesis and availability of high-purity this compound underscore the importance of isotopic labeling in pushing the boundaries of scientific discovery.

Structure

3D Structure

Propiedades

IUPAC Name |

N,N,2,3,5,6-hexadeuterio-4-deuteriooxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIKAWJENQZMHA-ZZLZVNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584008 | |

| Record name | 4-(~2~H_2_)Amino(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285132-88-9 | |

| Record name | 4-(~2~H_2_)Amino(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285132-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Enrichment of 4 Aminophenol D7

Deuteration Methodologies for Aromatic Aminophenols

The incorporation of deuterium (B1214612) into the 4-aminophenol (B1666318) structure is primarily achieved through two distinct pathways: direct isotopic exchange on the aromatic ring and functional groups, or by chemical synthesis from an appropriate precursor using deuterated reagents.

Deuterium Exchange and Direct Synthesis Approaches

Direct deuterium exchange represents a straightforward method for labeling aromatic compounds. A documented procedure for the selective deuteration of 4-aminophenol involves heating the compound in deuterium oxide (D₂O), which acts as the deuterium source, with an acid catalyst. researchgate.net Research demonstrates that using microwave irradiation to heat a solution of 4-aminophenol in D₂O with a small amount of concentrated hydrochloric acid to 180°C effectively facilitates the hydrogen-deuterium exchange on the aromatic ring. researchgate.net The amino (-NH₂) and hydroxyl (-OH) groups activate the aromatic ring, making it susceptible to this electrophilic substitution.

Alternatively, direct synthesis routes offer another path to 4-Aminophenol-d7. One such strategy is the chemical reduction of a suitable precursor like 4-nitrophenol (B140041). researchgate.net To produce the deuterated version, the reduction is carried out with deuterated reagents. For example, the use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent in a D₂O solvent provides the necessary deuterium atoms. researchgate.net During this process, the nitro group is reduced to a deuterated amino group (-ND₂), and exchange also occurs at the hydroxyl group (-OD) and on the aromatic ring. Modern catalytic systems, such as those employing ruthenium on carbon with D₂O or deuterium gas (D₂), have also been shown to be efficient and cost-effective for producing deuterated amines. cortecnet.com

Optimization of Deuterium Incorporation Efficiency

Maximizing the isotopic enrichment is paramount for the synthesis of a high-quality labeled standard. This is achieved by optimizing various reaction parameters to favor the complete substitution of hydrogen with deuterium. In the acid-catalyzed H-D exchange method, the duration of the reaction is a critical factor influencing the degree of deuteration. researchgate.net Studies have shown that deuteration occurs at different rates depending on the position on the aromatic ring; the hydrogen atoms at positions 3 and 5 (ortho to the -OH group) exchange more rapidly than those at positions 2 and 6 (ortho to the -NH₂ group). researchgate.net

To push the isotopic enrichment to higher levels, reaction conditions can be modified. A strategy to drive the exchange reaction to completion involves removing the solvent after a set time and re-dissolving the intermediate in fresh D₂O for continued heating. researchgate.net The application of microwave heating has been found to dramatically reduce reaction times and improve efficiency over conventional heating methods. researchgate.net For synthetic routes involving catalytic reduction, the efficiency of deuterium incorporation can be fine-tuned by selecting the appropriate catalyst and controlling the conditions, such as the pressure of D₂ gas or the concentration of D₂O. cortecnet.comgoogle.com

The following interactive data table summarizes research findings on the time-dependent deuteration of the 4-aminophenol aromatic ring under specific microwave-assisted exchange conditions. researchgate.net

| Reaction Time (minutes) | Deuteration at positions 3 & 5 (%) | Deuteration at positions 2 & 6 (%) |

| 30 | 80 | 10 |

| 60 | 90 | 20 |

| 120 | 95 | 35 |

| 180 | >95 | 45 |

| Data derived from the selective deuteration of 4-aminophenol in D₂O with an acid catalyst at 180°C using microwave irradiation. researchgate.net |

Characterization of Isotopic Purity and Positional Deuteration in this compound

Following its synthesis, this compound requires comprehensive analysis to verify its molecular structure, quantify the level of isotopic enrichment, and confirm the specific locations of the deuterium atoms. This is accomplished using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for deuterated compounds. tandfonline.com ¹H-NMR (Proton NMR) is particularly vital for determining the success of deuteration at each molecular position. researchgate.netmdpi.com When a hydrogen atom is replaced by a deuterium atom, its corresponding signal vanishes from the ¹H-NMR spectrum. The degree of deuteration at each site can be accurately calculated by integrating the areas of the remaining proton signals. researchgate.net Furthermore, ¹³C-NMR spectroscopy is used to confirm the integrity of the carbon backbone of the molecule. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to confirm the incorporation of deuterium into the molecule's functional groups. mdpi.com The replacement of hydrogen with the heavier deuterium isotope causes a characteristic shift in the bond's vibrational frequency to a lower wavenumber. In the FT-IR spectrum of this compound, the appearance of N-D and O-D stretching bands, in place of the N-H and O-H bands seen in unlabeled 4-aminophenol, provides definitive proof of deuteration at the amino and hydroxyl groups. researchgate.net

The analytical techniques pivotal for the characterization of this compound are outlined in the table below.

| Analytical Technique | Information Provided |

| ¹H-NMR Spectroscopy | Determines the location and extent of deuteration on the aromatic ring and functional groups. researchgate.netmdpi.com |

| Mass Spectrometry (MS) | Confirms molecular weight and quantifies overall isotopic purity and enrichment. nih.gov |

| FT-IR Spectroscopy | Verifies the presence of deuterium in functional groups through characteristic vibrational bands (N-D, O-D). researchgate.netmdpi.com |

Quantitative Analytical Applications of 4 Aminophenol D7 As an Internal Standard

Principles of Stable Isotope Labeled Internal Standards in Quantitative Analysis

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. crimsonpublishers.com These compounds are chemically identical to the analyte being measured, with the only difference being the substitution of one or more atoms with their heavier stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comacanthusresearch.com In the case of 4-Aminophenol-d7, seven hydrogen atoms are replaced with deuterium. scbt.com This mass difference allows the mass spectrometer to distinguish between the analyte (4-aminophenol) and the internal standard (this compound), while their shared physicochemical properties ensure they behave almost identically during the analytical process. lgcstandards.com

A primary advantage of using a SIL internal standard like this compound is its ability to compensate for analytical variability and matrix effects. musechem.com Analytical procedures, from sample extraction and purification to chromatographic separation and injection, can suffer from analyte loss. Since the SIL standard is added to the sample at the beginning of the workflow and has the same chemical properties as the analyte, it experiences the same degree of loss. lgcstandards.comwuxiapptec.com By measuring the ratio of the analyte's signal to the internal standard's signal, any losses are effectively normalized, leading to a more accurate final concentration measurement. wuxiapptec.com

Matrix effects present a significant challenge in quantitative analysis, especially in complex biological or environmental samples. longdom.org These effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement. nih.govnih.gov This can lead to inaccurate and unreliable results. nih.gov Because a SIL internal standard like this compound has virtually identical chromatographic retention time and ionization characteristics to the native analyte, it is subjected to the same matrix effects. lgcstandards.comwaters.comrsc.org Therefore, the ratio of the analyte to the internal standard remains constant, effectively canceling out the impact of these interferences. waters.com

The use of SIL internal standards like this compound significantly improves the accuracy and reproducibility of quantitative measurements. crimsonpublishers.commusechem.com By correcting for both physical sample loss during preparation and signal fluctuations caused by matrix effects, the analyte-to-internal standard response ratio provides a much more reliable measure of the true analyte concentration than the absolute analyte response alone. wuxiapptec.com This normalization is crucial for achieving the high levels of precision and accuracy required in fields such as clinical bioanalysis, environmental monitoring, and pharmaceutical quality control. musechem.comnih.gov

The chemical and physical similarity between the analyte and the SIL standard ensures that variations in sample preparation, extraction recovery, and instrument response are accounted for. musechem.comscioninstruments.com This robust correction for procedural inconsistencies leads to enhanced reproducibility, both within a single batch of samples (intra-day precision) and between different batches analyzed on different days (inter-day precision). crimsonpublishers.comnih.gov

Mass Spectrometry-Based Quantification Methodologies

Mass spectrometry (MS), coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is the predominant platform for quantitative analyses using SIL internal standards. rsc.orgnews-medical.net The high selectivity and sensitivity of MS allow for the precise differentiation and measurement of the analyte and its co-eluting, mass-shifted internal standard. scioninstruments.com

LC-MS is a powerful technique for analyzing polar and non-volatile compounds like 4-aminophenol (B1666318) in complex matrices such as urine, plasma, and environmental water samples. nih.govnih.gov In a typical LC-MS/MS method, this compound is added to the samples, which are then subjected to extraction procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). wuxiapptec.comresearchgate.net The extract is then injected into the LC system, where 4-aminophenol and this compound co-elute from the chromatographic column and enter the mass spectrometer. waters.comrsc.org

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.gov In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This ensures that only the compounds of interest are being measured, minimizing interferences. nih.gov

Table 1: Example LC-MS/MS Parameters for 4-Aminophenol Analysis This table presents hypothetical yet typical mass transitions used in LC-MS/MS analysis. Actual values may vary based on instrumentation and specific method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 4-Aminophenol | 110.1 | 93.1 |

For certain applications, GC-MS can be employed for the analysis of 4-aminophenol. irjet.net Since 4-aminophenol is a polar compound with limited volatility, a derivatization step is often required to make it suitable for GC analysis. mdpi.com This process involves a chemical reaction to convert the polar functional groups (-OH and -NH2) into less polar, more volatile derivatives. mdpi.com

When using this compound as an internal standard in a GC-MS method, it undergoes the same derivatization reaction as the analyte. This is critical because it ensures that any variability or inefficiency in the derivatization step is compensated for. Following derivatization, the sample is injected into the GC, where the derivatized analyte and internal standard are separated before entering the mass spectrometer for detection. musechem.com The use of GC-MS is common in environmental monitoring and the analysis of industrial products. news-medical.netlongdom.org

Table 2: Common Derivatization Agents for GC-MS Analysis of Amines and Phenols This table lists agents that could be used for the derivatization of 4-aminophenol prior to GC-MS analysis.

| Derivatization Agent | Abbreviation | Target Functional Groups |

|---|---|---|

| Acetic Anhydride (B1165640) | - | Amines, Phenols |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amines, Phenols, Carboxylic Acids |

Source: Adapted from mdpi.com

The primary role of this compound in LC-MS and GC-MS analyses is to mitigate the unpredictable effects of ion suppression and enhancement. crimsonpublishers.comlgcstandards.com These phenomena occur when co-eluting matrix components interfere with the ionization process in the mass spectrometer's ion source, leading to a decrease or increase in the analyte signal that is not related to its concentration. longdom.orgnih.gov

Because this compound is chemically and structurally almost identical to 4-aminophenol, it has the same elution profile from the chromatography column and the same ionization efficiency. waters.comnih.gov Therefore, both the analyte and the internal standard are affected by ion suppression or enhancement to the same degree at the same time. rsc.org As a result, while the absolute signal intensity of both compounds may fluctuate, the ratio of their signals remains constant and proportional to the analyte's concentration. wuxiapptec.comwaters.com This ability to correct for matrix-induced ionization variability is a key reason why SIL internal standards are essential for robust and accurate quantification in complex samples. crimsonpublishers.comlongdom.org

Table 3: Hypothetical Data Illustrating Mitigation of Ion Suppression This table demonstrates how the analyte/internal standard ratio remains stable even when the absolute signal is suppressed by a matrix effect.

| Sample Type | Analyte Signal (cps) | IS Signal (cps) | Analyte/IS Ratio | Conclusion |

|---|---|---|---|---|

| Clean Solvent | 100,000 | 102,000 | 0.98 | No Matrix Effect |

| Sample with Matrix | 50,000 | 51,000 | 0.98 | 50% Ion Suppression |

| Result | | | | Ratio remains constant, ensuring accurate quantification. |

Chromatographic Method Development and Validation Utilizing this compound

The use of stable isotopically labeled (SIL) compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in chromatography. This compound, a deuterated analog of 4-aminophenol, serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart in various matrices. Its chemical and physical properties closely mirror those of the analyte, ensuring similar behavior during sample preparation and chromatographic analysis. This section details the development and validation of chromatographic methods, specifically High-Performance Liquid Chromatography (HPLC), that leverage this compound to ensure analytical accuracy and reliability.

High-Performance Liquid Chromatography (HPLC) Methodologies

The development of a robust HPLC method for the quantification of 4-aminophenol, a significant impurity and degradation product of paracetamol, often employs this compound as an internal standard, especially when coupled with mass spectrometry. synzeal.comnih.gov The SIL internal standard allows for precise correction of variations that can occur during sample preparation and instrumental analysis. scioninstruments.com

Chromatographic Conditions:

Successful separation of 4-aminophenol from its parent compound and other impurities is typically achieved using reversed-phase HPLC. researchgate.netmfd.org.mk While UV detection is common, the use of a deuterated internal standard is most effective with a mass spectrometer (MS) detector. sielc.com The MS detector can differentiate between the analyte and the co-eluting internal standard based on their mass difference, a technique that provides exceptional sensitivity and specificity. researchgate.net

Key components of these HPLC methodologies are summarized in the table below.

Table 1: Typical HPLC Parameters for the Analysis of 4-Aminophenol with this compound as an Internal Standard

| Parameter | Description | Examples and Findings |

|---|---|---|

| Stationary Phase (Column) | The column is the core of the separation. C18 and mixed-mode columns are frequently used. | - C18 Columns: Agilent Eclipse XDB (250 mm × 4.6 mm, 5 µm) and Zorbax® Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm) are effective for separating paracetamol and its impurities, including 4-aminophenol. researchgate.net - Mixed-Mode Columns: Primesep 100 (4.6 mm x 150 mm, 5 µm) can retain and separate 4-aminophenol using a simple mobile phase. sielc.comsielc.com |

| Mobile Phase | A solvent mixture that carries the sample through the column. It typically consists of an aqueous buffer and an organic modifier. | - Composition: A common mobile phase is a combination of a phosphate (B84403) buffer and acetonitrile (B52724) (MeCN). researchgate.netmfd.org.mk An ammonium (B1175870) formate (B1220265) buffer is also used, which is compatible with mass spectrometry. sielc.com - Elution Mode: Both isocratic (constant mobile phase composition) and gradient (composition changes over time) elution can be employed. researchgate.netmfd.org.mk A gradient of phosphate buffer (pH 6.3) and acetonitrile has been used to optimize the separation of 4-aminophenol and other impurities. mfd.org.mk |

| Flow Rate | The speed at which the mobile phase moves through the column. | Flow rates are typically maintained between 1.0 mL/min and 1.5 mL/min. researchgate.netmfd.org.mk |

| Detection | The method of detecting the compounds as they elute from the column. | - UV Detection: Wavelengths of 220 nm, 230 nm, and 245 nm are commonly used for detecting 4-aminophenol. researchgate.netmfd.org.mk - Mass Spectrometry (MS): LC-MS/MS is the preferred method when using a deuterated internal standard like this compound. It offers high selectivity by monitoring specific mass transitions for both the analyte and the standard, minimizing matrix interference. researchgate.netnih.gov |

The use of this compound is particularly critical in LC-MS/MS applications. It co-elutes with the non-labeled 4-aminophenol, but because it has a different mass, the detector can measure each signal independently. This co-elution ensures that any matrix effects, such as ion suppression or enhancement in the MS source, affect both the analyte and the internal standard equally, allowing the ratio of their signals to remain constant and the quantification to be highly accurate. scioninstruments.com

Robustness and Reliability Assessments in Analytical Method Validation

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. mfd.org.mk The inclusion of this compound as an internal standard significantly enhances the robustness and reliability of the method, ensuring consistent performance. scioninstruments.com Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). mfd.org.mk

Key Validation Parameters:

The reliability of an analytical method is confirmed by assessing several performance characteristics. The use of a deuterated internal standard helps achieve the stringent acceptance criteria for these parameters.

Table 2: Validation Parameters Demonstrating Method Robustness and Reliability

| Parameter | Definition | Typical Acceptance Criteria & Findings |

|---|---|---|

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. mfd.org.mk | - Repeatability (Intra-day precision): Assessed by multiple analyses on the same day. mfd.org.mk - Intermediate Precision (Inter-day precision): Evaluated on different days, with different analysts or equipment. mfd.org.mk - Acceptance Criteria: The relative standard deviation (%RSD) should be low. For trace analysis of aromatic amines, %RSD values are typically less than 15%. nih.govukaazpublications.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. ukaazpublications.com | - Assessment: Determined by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. ukaazpublications.com - Acceptance Criteria: For similar methods analyzing aromatic amines, recoveries are generally expected to be within 75-114%. nih.gov |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov | - Assessment: A calibration curve is generated by plotting the response ratio (analyte/internal standard) against concentration. slideshare.net - Acceptance Criteria: The correlation coefficient (R²) should be >0.999. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. mfd.org.mk | - Assessment: Parameters such as mobile phase pH, flow rate, and column temperature are slightly varied. mfd.org.mk The use of an internal standard like this compound ensures the analyte-to-standard ratio is maintained, making the method inherently more robust against minor variations. scioninstruments.com |

| Limits of Detection (LOD) and Quantification (LOQ) | The lowest amount of an analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. nih.gov | - Significance: These limits define the sensitivity of the method. nih.gov - Findings: For LC-MS/MS methods analyzing trace levels of aromatic amines, LODs can be as low as 0.025-0.20 ng/mL, with LOQs ranging from 0.1-1.0 ng/mL. nih.gov |

Mechanistic Investigations Employing Kinetic Isotope Effects with 4 Aminophenol D7

Theoretical Framework of Kinetic Isotope Effects (KIEs)

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. acs.org It is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to that with the heavy isotope (kH). acs.org For deuterium (B1214612) labeling, this is typically represented as kH/kD. acs.org These effects arise from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. nih.gov

Kinetic isotope effects are broadly classified into primary and secondary effects. nih.gov

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.govacs.org The C-D bond has a lower zero-point vibrational energy than a C-H bond due to the heavier mass of deuterium. kobv.de Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound. This results in a "normal" primary KIE, where kH/kD > 1, typically in the range of 1 to 8 for deuterium substitution. acs.orgkobv.de The observation of a significant primary KIE is strong evidence that the bond to the labeled atom is being cleaved in the rate-limiting step. acs.orgbibliotekanauki.pl

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE arises when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. nih.govnih.gov These effects are generally smaller than primary KIEs, with typical values of kH/kD ranging from 0.8 to 1.4. sigmaaldrich.com SKIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1) and are often associated with changes in hybridization at a carbon atom adjacent to the reaction center. nih.govsigmaaldrich.com For example, a change from sp3 to sp2 hybridization during the transition state can lead to a normal SKIE, while a change from sp2 to sp3 can result in an inverse SKIE. sigmaaldrich.com These effects are attributed to changes in the vibrational frequencies of bending modes and hyperconjugation. sigmaaldrich.com

Transition state theory provides a framework for understanding kinetic isotope effects. nih.gov According to this theory, the reaction rate is proportional to the concentration of the transition state species in equilibrium with the reactants. The KIE can be related to the ratio of the partition functions of the transition states and reactants for the light and heavy isotopes. nih.govepfl.ch

The core of the KIE lies in the changes in vibrational energy, specifically the zero-point energy (ZPE), between the ground state (reactants) and the transition state. nih.gov The ZPE is the minimum vibrational energy that a molecule possesses, even at absolute zero. nih.gov A bond to a heavier isotope has a lower vibrational frequency and thus a lower ZPE. nih.gov

In a reaction involving the cleavage of a C-H bond, this bond's stretching vibration in the reactant is converted into a translational motion along the reaction coordinate in the transition state. sigmaaldrich.com This leads to a loss of the ZPE difference between the C-H and C-D bonds in the transition state. Since the C-H bond has a higher ZPE in the ground state, the activation energy for the reaction of the hydrogen-containing compound is lower than that for the deuterium-containing compound, resulting in a normal KIE. nih.gov Perturbations in the vibrational frequencies of stretching and bending modes upon moving from the reactant to the transition state dictate the magnitude and nature of the KIE. acs.org

Elucidation of Reaction Mechanisms via Deuterium Labeling

Deuterium labeling, through the measurement of KIEs, is a powerful technique for elucidating the intricate details of reaction mechanisms. europa.euillinois.edu

A key application of KIEs is the identification of the rate-determining step (RDS) of a multi-step reaction. acs.orgnih.gov If a significant primary KIE is observed upon isotopic substitution at a particular position, it strongly suggests that the bond to that isotope is being broken in the slowest step of the reaction. bibliotekanauki.plillinois.edu For instance, in the bromination of acetone, a kH/kD of 7 was found when the hydrogens on the methyl group were replaced with deuterium. acs.org This large KIE indicates that the C-H bond cleavage, which occurs during the tautomerization of acetone, is the rate-determining step, rather than the subsequent reaction with bromine. acs.orgbibliotekanauki.pl Conversely, the absence of a primary KIE (kH/kD ≈ 1) when a bond to the labeled atom is expected to be broken suggests that this bond cleavage occurs in a fast step either before or after the RDS. epfl.ch

The magnitude of the KIE can provide valuable information about the structure of the transition state. acs.orgcore.ac.uk For a primary KIE, a maximum effect is typically observed for a symmetric transition state where the hydrogen is halfway between the donor and acceptor atoms. sigmaaldrich.com Asymmetric transition states, which are either "early" (reactant-like) or "late" (product-like), will exhibit smaller KIEs. sigmaaldrich.com

Secondary KIEs are particularly useful for probing changes in bonding and hybridization at atoms not directly involved in bond cleavage. nih.gov By measuring SKIEs at various positions in a molecule, researchers can map out the electronic and geometric changes that occur as the molecule progresses from the ground state to the transition state. acs.org This information is crucial for building a detailed three-dimensional picture of the transition state. core.ac.uk For example, an inverse secondary KIE (kH/kD < 1) can indicate a change from sp2 to sp3 hybridization at a carbon atom in the transition state.

Application to Specific Chemical Transformations Involving Aminophenols

While extensive studies focusing solely on the kinetic isotope effects of 4-aminophenol-d7 are not widely available, related research on aminophenol derivatives and analogous systems highlights the utility of this approach. Deuterated aminophenols serve as important intermediates and probes in various chemical transformations. For instance, d7-4-aminophenol is a precursor in the synthesis of d9-AzoCholine, a deuterated photoswitchable molecule used in photopharmacology. sigmaaldrich.com

A notable application involving a deuterated aminophenol intermediate is in the synthesis of acetaminophen-d7. The acetylation of deuterated 4-aminophenol (B1666318) with deuterated acetic anhydride (B1165640) is a key step. Studies have shown that deuterium substitution leads to a slight reduction in the reaction rate due to a kinetic isotope effect. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the anhydride. acs.org

| Condition | Products Formed | Reaction Rate (k, s⁻¹) |

|---|---|---|

| 0.1M HCl (25°C) | 4-hydroxyacetanilide-d4 + acetic acid-d3 | 2.4 × 10⁻⁵ |

| 0.1M NaOH (25°C) | 4-hydroxyacetanilide-d4 + acetic acid-d3 | 1.5 × 10⁻⁴ |

Data sourced from a study on the synthesis and hydrolysis of deuterated acetaminophen (B1664979). acs.org

In a study investigating the reduction of 4-nitrophenol (B140041) to 4-aminophenol using silver nanoparticles, deuterated reagents and heavy water (D₂O) were employed to trace the origin of the protons in the resulting amine group. The findings suggested that the amine protons may originate from the solvent rather than the reducing agent, demonstrating the utility of isotopic labeling in understanding reaction pathways. acs.org

Furthermore, studies on the oxidation of aminophenol analogs provide insights into the potential applications of KIEs. For example, in the oxidation of 2-aminophenol (B121084) to 2-amino-3H-phenoxazine-3-one by a functional phenoxazinone synthase model, deuterium kinetic isotope effects were used to distinguish between a hydrogen-atom transfer and an electron transfer mechanism. acs.org The rate-determining step was identified as a hydrogen atom transfer, which was confirmed by a primary deuterium KIE. acs.org

| Catalyst | Substrate | Solvent | kH/kD |

|---|---|---|---|

| [CoII(Hdmg)2(MeIm)2] | H2dtbc | CH3CN | 5.8 |

| [CoII(Hdmg)2(MeIm)2] | Hap | CH3CN | 4.9 |

| [CoII(Hdmg)2(MeIm)2] | H2dtbc | CH3OD | 2.9 |

| [CoII(Hdmg)2(MeIm)2] | Hap | CH3OD | 2.6 |

H2dtbc = 3,5-di-tert-butylcatechol; Hap = 2-aminophenol. Data from a study on catecholase-mimetic oxidations. acs.org

These examples, while not all directly involving this compound, illustrate the power of deuterium labeling and kinetic isotope effects in dissecting the mechanisms of reactions involving the aminophenol scaffold. The principles and techniques described are directly applicable to future studies that may employ this compound to probe a variety of chemical and enzymatic transformations.

Acylation Reactions and Amide Formation

The acylation of 4-aminophenol is a cornerstone reaction in organic chemistry, with its most prominent application being the synthesis of N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen or paracetamol, through reaction with acetic anhydride. researchgate.netuctm.edu The established mechanism for this transformation involves a nucleophilic addition, where the nitrogen atom of the 4-aminophenol's amino group attacks the electrophilic carbonyl carbon of acetic anhydride. researchgate.netuoanbar.edu.iq This initial attack forms a transient tetrahedral intermediate, which subsequently collapses by eliminating an acetate (B1210297) anion to yield the stable amide product. uoanbar.edu.iq

Employing this compound in this acylation reaction allows for a detailed probe of the transition state via the measurement of kinetic isotope effects. In this particular isotopologue, the deuterium atoms are bonded to the aromatic ring carbons and are not part of the reacting amino group (-NH2) or the hydroxyl group (-OH). Consequently, as no carbon-deuterium (C-D) bonds are formed or broken during the rate-determining step, a primary KIE is not anticipated. libretexts.org

However, the possibility of a secondary KIE exists. Secondary KIEs arise from differences in the vibrational frequencies of the C-D bonds between the reactant ground state and the transition state. libretexts.org These effects are typically minor, with kH/kD values close to 1.0. An inverse effect (kH/kD < 1) could manifest if the transition state imposes greater steric hindrance on the C-D bonds, while a normal effect (kH/kD > 1) might occur if there is a release of steric strain. Given that the key bond-forming events occur at the exocyclic amino group, significant electronic or steric changes are not expected to be transmitted to the C-D bonds of the aromatic ring in the rate-limiting step. researchgate.netuoanbar.edu.iq Therefore, any secondary KIE observed would be very small. An experimental result showing a kH/kD value near unity would provide strong corroborating evidence for the accepted mechanism, confirming that the aromatic ring structure is not substantially altered during the rate-limiting nucleophilic attack.

Table 1: Hypothetical Kinetic Isotope Effects for the Acylation of this compound This interactive table outlines the predicted KIE values and their mechanistic significance for the acylation of 4-aminophenol, assuming the established reaction pathway.

| Reactant Pair | Assumed Rate-Determining Step | Predicted kH/kD | Rationale |

| 4-Aminophenol / this compound | Nucleophilic attack of the amino group | ~1.0 | The C-D bonds on the aromatic ring are not broken. Secondary KIEs are expected to be negligible as the reaction occurs at the nitrogen atom, which is remote from the sites of isotopic substitution. libretexts.org |

| 4-Aminophenol / this compound | Collapse of the tetrahedral intermediate | ~1.0 | The vibrational environment of the aromatic C-D bonds is unlikely to experience a significant change during the collapse of the intermediate, leading to a KIE value close to unity. libretexts.org |

Oxidative Pathways and Radical Intermediates

4-Aminophenol is susceptible to oxidation, which can proceed through multiple pathways to generate reactive intermediates. nih.gov These pathways are significant as they can lead to the formation of polymers or nephrotoxic species. The oxidation process, whether initiated by chemical reagents or enzymes, is understood to involve intermediates such as a phenoxyl radical or a quinoneimine. nih.gov The formation of these species necessitates the removal of electrons and protons (or hydrogen atoms) from the 4-aminophenol molecule.

The use of this compound provides a powerful method to distinguish between potential oxidative mechanisms. A primary kinetic isotope effect is expected if the rate-determining step of the oxidation involves the cleavage of a C-H bond on the aromatic ring. libretexts.orgepfl.ch Due to its greater mass, a C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. princeton.edu This difference in bond strength leads to a slower reaction rate for the deuterated compound, resulting in a "normal" primary KIE where kH/kD is significantly greater than 1. libretexts.org The observation of a large KIE, often in the range of 2 to 7, would constitute strong evidence that the abstraction of a hydrogen atom from the aromatic ring is the slowest, rate-limiting step of the reaction, likely forming a radical intermediate. acs.orgrsc.org

In contrast, if the rate-determining step involves an initial one-electron transfer from the phenol (B47542) or the formation of a radical cation, followed by fast deprotonation from the -OH or -NH2 groups, the KIE related to the aromatic C-D bonds would be negligible (kH/kD ≈ 1). This is because the C-D bonds remain intact during the slow step. Thus, a KIE study using this compound can serve as a critical diagnostic tool to differentiate between mechanisms involving rate-limiting C-H bond cleavage and those involving rate-limiting electron transfer. nih.govnih.gov

Table 2: Hypothetical Kinetic Isotope Effects for the Oxidation of this compound This interactive table presents potential KIE outcomes for the oxidation of 4-aminophenol and the corresponding mechanistic interpretations.

| Experimental Observation (Hypothetical) | Interpretation | Implied Rate-Determining Step |

| Large normal KIE (e.g., kH/kD = 5.5) | A primary isotope effect is present. | The cleavage of a C-H (C-D) bond on the aromatic ring is the slowest step of the reaction. This is characteristic of a hydrogen atom transfer mechanism. epfl.chrsc.org |

| No significant KIE (kH/kD ≈ 1) | The aromatic C-H (C-D) bonds are not cleaved in the rate-determining step. | The slow step is likely an initial electron transfer from the molecule or proton abstraction from the hydroxyl or amino group, followed by subsequent, faster reaction steps. nih.gov |

Research Directions and Future Perspectives on Deuterated Aminophenol Chemistry

Development of Novel Analytical Methodologies Leveraging Deuterated Internal Standards

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based techniques. scispace.com 4-Aminophenol-d7 serves as an ideal internal standard for the accurate quantification of 4-aminophenol (B1666318) in complex matrices such as biological fluids and environmental samples. clearsynth.comwisdomlib.org

Deuterated internal standards are invaluable because they exhibit chemical and physical properties nearly identical to their non-deuterated counterparts (analytes). clearsynth.com This ensures they behave similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variations in instrument response. wisdomlib.orgtexilajournal.com However, their difference in mass allows them to be distinguished by a mass spectrometer.

Future research is focused on developing and validating ultra-sensitive analytical methods using this compound for various applications. This includes monitoring trace levels of 4-aminophenol, a key metabolite of common analgesics like paracetamol and a potential environmental contaminant. ptfarm.plguidechem.comnih.gov The development of high-performance liquid chromatography (HPLC) and other advanced separation techniques coupled with mass spectrometry relies on the availability of high-purity deuterated standards like this compound to ensure accuracy and reliability. sielc.comnih.govresearchgate.net

Table 1: Comparison of Analytical Properties for Internal Standards

| Property | Deuterated Internal Standard (e.g., this compound) | Structural Analogue Internal Standard |

|---|---|---|

| Co-elution with Analyte | Nearly identical retention time, minimizing differential matrix effects. texilajournal.com | Different retention time, potential for differential matrix effects. |

| Ionization Efficiency | Compensates for ion suppression or enhancement. texilajournal.com | May have different ionization efficiency, leading to quantification errors. scispace.com |

| Sample Preparation Behavior | Mirrors the analyte's behavior during extraction and derivatization. | Recovery may differ from the analyte. scispace.com |

| Availability & Cost | Can be expensive and not always commercially available. scispace.comnih.gov | Often more readily available and less expensive. |

Exploration of Complex Biological and Environmental Reaction Pathways with KIEs

The substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). princeton.edu This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. princeton.edu By comparing the reaction rates of 4-aminophenol and this compound, researchers can determine whether the cleavage of a specific C-H bond is the rate-determining step of a reaction. uspto.gov

This principle is a powerful tool for elucidating complex reaction mechanisms. In pharmacology, deuterated tracers are used to study the metabolic pathways of drugs. wikipedia.orgresearchgate.net For instance, investigating the metabolism of this compound can reveal which positions on the molecule are most susceptible to enzymatic oxidation by cytochrome P450 enzymes. uspto.govsnmjournals.org Understanding these pathways is crucial for drug development, as it can help in designing molecules with improved metabolic stability and pharmacokinetic profiles. nih.gov

In environmental science, KIE studies can help trace the degradation pathways of pollutants. By using this compound, scientists can track how 4-aminophenol is broken down in soil or water, providing insights into its environmental fate and persistence. nih.govnih.gov

Integration of Machine Learning and Artificial Intelligence in Deuterated Compound Research

For deuterated compounds like this compound, AI can be employed in several ways:

Predicting Spectroscopic Properties: ML algorithms can be trained to predict NMR and mass spectra for isotopically labeled molecules, aiding in their identification and characterization. nih.gov

Modeling Reaction Outcomes: AI can help predict the outcomes of deuteration reactions and forecast the magnitude of kinetic isotope effects, accelerating the design of experiments. scitechdaily.com

Accelerating Materials Discovery: By analyzing how deuteration affects molecular properties, AI can guide the discovery of new materials with desired characteristics. scitechdaily.com For example, ML models can predict how the incorporation of deuterium will affect the cycle life of electrochromic devices or the stability of organic electronics. mdpi.comresearchgate.net

Enhancing Analytical Data Processing: In complex analytical techniques like deuterium magnetic resonance spectroscopic imaging (DMRSI), ML can be used for effective denoising and signal processing, enabling higher resolution imaging of metabolic processes. nih.gov

The synergy between AI and empirical data from deuterated compounds is expected to accelerate research and development, from drug discovery to materials science. actascientific.commordorintelligence.com

Advanced Materials Science Applications Utilizing Deuterated Precursors

The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials, particularly polymers. resolvemass.casci-hub.se These changes stem from the mass difference between the isotopes, which affects vibrational frequencies, bond strengths, and intermolecular interactions like hydrogen bonding. resolvemass.ca

Deuterated precursors, such as those derived from this compound, can be used to synthesize polymers with enhanced properties:

Improved Thermal Stability: The stronger C-D bond can lead to materials with greater resistance to thermal degradation. acs.org

Altered Optoelectronic Properties: In organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells, deuteration can influence the material's electronic structure and performance. advancedsciencenews.comacs.org Strategic placement of deuterium can sometimes improve device efficiency and longevity.

Neutron Scattering Studies: Deuterium has a significantly different neutron scattering cross-section compared to hydrogen. sci-hub.seacs.org This makes deuterated polymers invaluable for neutron scattering experiments, a powerful technique for probing the structure and dynamics of polymer chains without altering their electronic performance. acs.orgadvancedsciencenews.com

While the synthesis of deuterated polymers can be complex and costly, the unique properties they offer make them indispensable for cutting-edge materials science research. resolvemass.ca

Table 2: Effects of Deuteration on Polymer Properties

| Property | Observed Effect of Deuteration | Underlying Reason | Reference |

|---|---|---|---|

| Thermal Stability | Often increased | Stronger C-D bonds compared to C-H bonds | acs.org |

| Phase Transitions (e.g., Melting Point) | Can be altered (e.g., increased) | Changes in van der Waals interactions and crystal packing | acs.org |

| Electronic Performance | Can be modified depending on deuteration site | Alterations to electronic structure and vibrational modes | advancedsciencenews.com |

| Neutron Scattering Contrast | Significantly enhanced | Large difference in neutron scattering lengths between H and D | sci-hub.se |

Theoretical and Computational Advances in Predicting Deuterated Compound Behavior

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, including isotopically labeled ones. Quantum electronic structure methods can be used to study deuterium isotope effects (DIE) on various chemical properties. researchgate.net

For this compound, theoretical and computational approaches can:

Predict pKa Values: Calculations can accurately predict the difference in acidity (ΔpKa) between a compound in regular water (H₂O) and heavy water (D₂O), which is crucial for understanding its behavior in different solvent environments. researchgate.net

Simulate Vibrational Spectra: Computational models can predict the infrared and Raman spectra of deuterated compounds, aiding in their experimental characterization.

Model Reaction Mechanisms: Theoretical calculations can be used to model transition states and compute kinetic isotope effects, providing detailed insights into reaction mechanisms that complement experimental studies. princeton.edu

Guide Molecular Design: By simulating the interactions of deuterated molecules, such as the binding of a deuterated drug to a protein target, computational methods can guide the design of new compounds with improved properties. nih.govnih.gov

These computational advances allow researchers to explore the behavior of deuterated compounds like this compound in silico, saving time and resources by prioritizing the most promising avenues for experimental investigation.

Q & A

Basic Research Questions

Q. How is 4-Aminophenol-d7 synthesized, and what methods confirm deuteration efficiency?

- Answer : this compound is typically synthesized via catalytic deuteration of 4-aminophenol using deuterium gas (D₂) in the presence of platinum or palladium catalysts under controlled conditions. Deuteration efficiency is confirmed using Nuclear Magnetic Resonance (NMR) to detect deuterium incorporation at specific positions (e.g., aromatic C-D bonds) and Mass Spectrometry (MS) to verify isotopic purity (>97 atom% D as specified in reagent catalogs) . Quantitative analysis via High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MS) further ensures minimal residual protium .

Q. What analytical techniques are critical for characterizing isotopic purity and structural integrity?

- Answer : Key techniques include:

- ¹H/²H NMR : Identifies residual proton signals and confirms deuterium substitution patterns.

- Isotope Ratio Mass Spectrometry (IRMS) : Quantifies deuterium enrichment.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects shifts in O-H/N-H stretching vibrations due to deuteration.

Cross-validation with Gas Chromatography-Mass Spectrometry (GC-MS) ensures no degradation during analysis .

Advanced Research Questions

Q. How does deuteration of this compound influence metabolic stability in pharmacokinetic studies?

- Answer : Deuteration slows metabolic oxidation via the isotope effect , where C-D bonds resist cleavage by cytochrome P450 enzymes compared to C-H bonds. This extends the half-life of deuterated metabolites, enabling precise tracking of metabolic pathways (e.g., hepatic vs. renal clearance) using LC-MS/MS with deuterated internal standards . Researchers must validate metabolic profiles against non-deuterated controls to isolate isotope-specific effects .

Q. How can spectral interference from isotopic impurities be resolved in quantitative LC-MS assays?

- Answer : Spectral overlap between deuterated and non-deuterated species is minimized by:

- Using high-resolution mass spectrometers (e.g., Q-TOF) to distinguish m/z differences.

- Optimizing chromatographic separation (e.g., HILIC columns) to reduce co-elution.

- Applying tandem MS (MS/MS) to fragment interfering ions. Calibration curves with deuterated analogs ensure accurate quantification .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in isotopic purity reported by NMR vs. MS?

- Answer : Contradictions often arise from:

- NMR sensitivity limits : Residual protons in deuterated solvents may mask low-level impurities.

- MS ionization bias : Matrix effects can suppress deuterated ion signals.

Mitigation involves: - Cross-validating results with combustion-based elemental analysis for total deuterium content.

- Using orthogonal techniques (e.g., IRMS for bulk isotopic ratio) .

Q. What are best practices for experimental design when using this compound as an internal standard?

- Answer :

- Calibration : Use a non-deuterated analog (e.g., 4-aminophenol) to construct a calibration curve, correcting for matrix effects.

- Stability Testing : Assess deuterium loss under experimental conditions (e.g., pH, temperature) via accelerated stability studies.

- Blind Spiking : Introduce deuterated standards post-extraction to differentiate recovery efficiency from ionization variability .

Notes on Contradictory Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.